2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione
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Overview
Description
2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione is a heterocyclic compound that features both thiazolidine and isoindole-1,3-dione moieties These structures are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield, purity, and reaction conditions. Techniques such as solventless reactions and green chemistry principles are employed to enhance the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which suggests its potential application as an antipsychotic agent. Additionally, it inhibits β-amyloid protein aggregation, indicating its capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindole-1,3-dione moiety and exhibit similar biological activities.
Thiazolidine derivatives: These compounds contain the thiazolidine ring and are known for their diverse pharmacological properties.
Uniqueness: 2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione is unique due to the combination of both thiazolidine and isoindole-1,3-dione moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-(1,3-thiazolidin-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O2S/c15-11-8-3-1-2-4-9(8)12(16)14(11)7-10-13-5-6-17-10/h1-4,10,13H,5-7H2 |
InChI Key |
HRORYTYXGJSRKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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